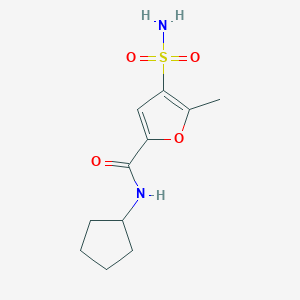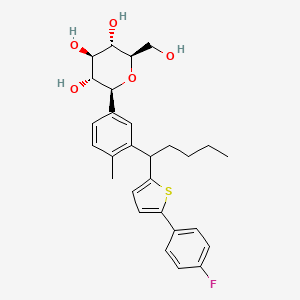
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-hydroxy-4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Synthesis from β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Substituted furan and phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral and antibacterial agent. Its derivatives have been investigated for their efficacy against various pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and phenyl substituent play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparison with Similar Compounds
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its antiviral activity against H5N1 influenza virus.
Furan carboxanilides: A class of fungicides including carboxine, oxicarboxine, and boscalid.
Uniqueness: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-2-3-10(11(14)6-8)13-12(15)9-4-5-16-7-9/h2-7,14H,1H3,(H,13,15) |
InChI Key |
RJANIOHHYQPDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)




![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)


